molecular formula C9H7F3O2 B2735110 4-(Difluoromethyl)-3-fluoro-2-methylbenzoic acid CAS No. 2090552-77-3

4-(Difluoromethyl)-3-fluoro-2-methylbenzoic acid

Cat. No. B2735110
CAS RN: 2090552-77-3
M. Wt: 204.148
InChI Key: TYNPMECLZACNAE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Difluoromethylation processes have seen significant advancements, with multiple difluoromethylation reagents being invented . These advances have streamlined access to molecules of pharmaceutical relevance .

Safety and Hazards

The safety data sheet for similar compounds suggests that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The field of difluoromethylation has potential applications in medicinal chemistry, agrochemicals, and materials science . The difluoromethyl group significantly influences the parent molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives . Future research could focus on improving the synthesis process and exploring the potential applications of these compounds.

properties

IUPAC Name

4-(difluoromethyl)-3-fluoro-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-4-5(9(13)14)2-3-6(7(4)10)8(11)12/h2-3,8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNPMECLZACNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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